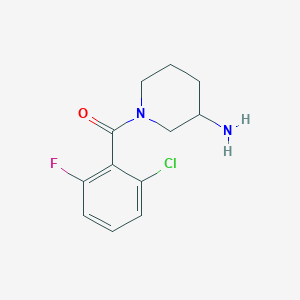![molecular formula C7H7N3O B1488421 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol CAS No. 1638767-76-6](/img/structure/B1488421.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a chemical compound with the molecular weight of 149.15 . It is a white to yellow solid and is used in the synthesis of complex organic compounds .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
Molecular Structure Analysis
The IUPAC name of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol . The InChI code is 1S/C7H7N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10) .
Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Physical And Chemical Properties Analysis
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a white to yellow solid .
Aplicaciones Científicas De Investigación
Cancer Research: P21-Activated Kinase 4 (PAK4) Inhibition
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol: derivatives have been studied as inhibitors of P21-Activated Kinase 4 (PAK4), which is associated with various cancers . The inhibition of PAK4 can disrupt cancer cell growth and proliferation, making these compounds valuable for developing new cancer therapies.
Rheumatoid Arthritis Treatment: BTK Inhibition
Derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol have been developed as Bruton’s tyrosine kinase (BTK) inhibitors . BTK plays a crucial role in the pathogenesis of rheumatoid arthritis, and its inhibition can lead to new treatments for this chronic inflammatory disorder.
Nitric Oxide Production Inhibition
Studies have shown that certain 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol derivatives can inhibit nitric oxide production . This property is significant because excessive nitric oxide production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.
Mecanismo De Acción
Target of Action
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol primarily targets the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol affects various biochemical pathways. PAK4 is a crucial effector of various signal pathways and plays an important role in driving tumor progression . Therefore, the inhibition of PAK4 can potentially disrupt these pathways, leading to the inhibition of tumor progression .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and reasonable cyp450 profiles
Result of Action
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can lead to various molecular and cellular effects. Given that PAK4 is involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation , its inhibition can potentially disrupt these processes, leading to the inhibition of tumor progression .
Safety and Hazards
Direcciones Futuras
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, from dimethyl malonate with 31% overall yield has been improved . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . This could potentially be applied to the synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol in the future.
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLIHYTYGQZMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284919 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol | |
CAS RN |
1638767-76-6 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



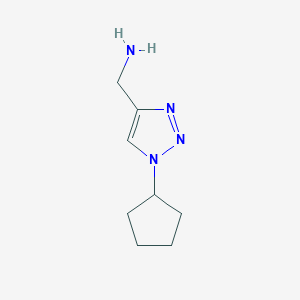
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
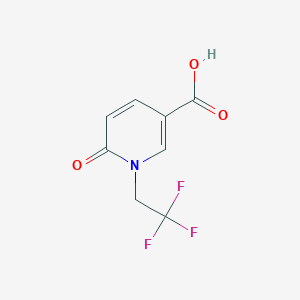
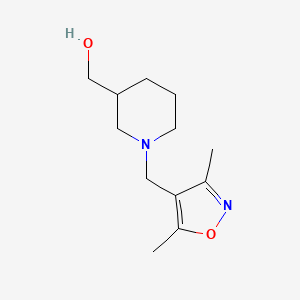
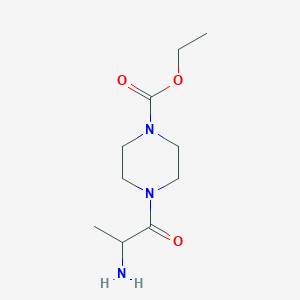
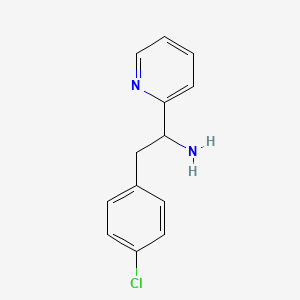
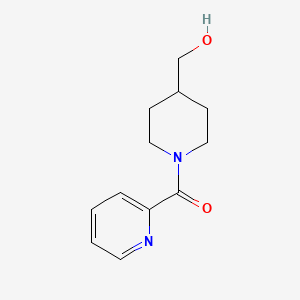
![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
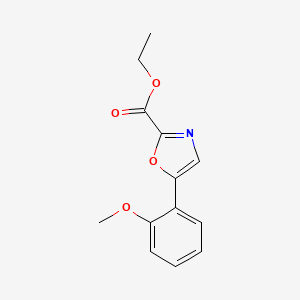
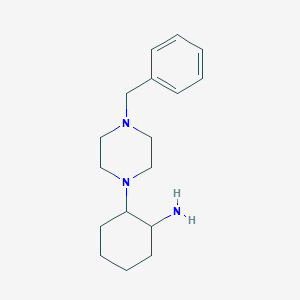
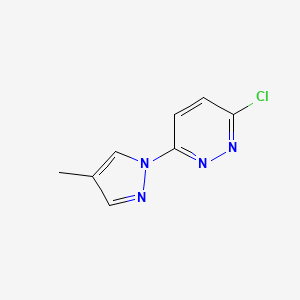
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
